

Introduction: The Molecular Profile of 4,5-Difluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4,5-Difluoro-2-hydroxybenzaldehyde
Cat. No.:	B188027

[Get Quote](#)

4,5-Difluoro-2-hydroxybenzaldehyde (Molecular Formula: C₇H₄F₂O₂) is an aromatic aldehyde whose reactivity and utility are governed by the interplay of its three functional groups: a hydroxyl group, an aldehyde, and two fluorine atoms on the benzene ring.^[1] This substitution pattern creates a unique electronic environment that is precisely mapped by spectroscopic techniques. Accurate spectral analysis is the cornerstone of quality control, ensuring structural integrity and purity for subsequent synthetic transformations.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for mapping the carbon-hydrogen framework of an organic molecule. For **4,5-Difluoro-2-hydroxybenzaldehyde**, both ¹H and ¹³C NMR are indispensable, with the fluorine atoms providing an additional layer of structural confirmation through characteristic coupling patterns.

PART 1.1: ¹H NMR Spectroscopy – Proton Environment Analysis

The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. The aromatic region, in particular, is diagnostic of the substitution pattern.

Experimental Choice & Causality: The selection of an appropriate deuterated solvent is a critical first step. While CDCl_3 is common, a polar aprotic solvent like DMSO-d_6 is often superior for this class of compounds. It effectively solvates the molecule and, crucially, its hydrogen-bonding capability slows the chemical exchange of the acidic hydroxyl proton, allowing it to be observed as a sharp, well-defined peak.

Table 1: ^1H NMR Spectral Data Summary (400 MHz, DMSO-d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constants (J) Hz	Assignment	Rationale for Assignment
~10.5-11.5	Singlet (broad)	1H	-	-OH (Phenolic)	The acidic proton of the hydroxyl group, often broadened by hydrogen bonding. Its chemical shift is highly concentration and solvent dependent.
~9.70	Singlet	1H	-	-CHO (Aldehyde)	Aldehydic protons are highly deshielded by the anisotropic effect of the carbonyl group, causing them to appear far downfield. [2]
~7.45	Doublet of Doublets (dd)	1H	${}^3J(H,H) \approx 9$ Hz, ${}^4J(H,F) \approx$ 6 Hz	H-6	This proton is coupled to both the adjacent fluorine at C-5 and the ortho-fluorine at C-4, resulting in a

				characteristic dd pattern.
~7.15	Doublet of Doublets (dd)	1H	$^3J(H,F) \approx 11$ Hz, $^4J(H,H) \approx$ 3 Hz	This proton experiences strong coupling to the ortho- fluorine at C- 4 and weaker coupling to the meta- proton at H-6.

PART 1.2: ^{13}C NMR Spectroscopy – Carbon Framework and Fluorine Coupling

The proton-decoupled ^{13}C NMR spectrum provides a count of unique carbon atoms and critical information on their hybridization and electronic environment. For fluorinated aromatics, the true power of ^{13}C NMR lies in observing through-bond carbon-fluorine (C-F) couplings, which are invaluable for unambiguous signal assignment.[3][4]

Table 2: ^{13}C NMR Spectral Data Summary (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity (due to C-F coupling)	Coupling Constant (J) Hz	Assignment	Rationale for Assignment
~190.0	Doublet	$^4J(C,F) \approx 3$ Hz	CHO	Carbonyl carbon, shifted downfield. Shows weak coupling to the fluorine at C-4.
~155.0	Doublet of Doublets	$^2J(C,F) \approx 12$ Hz, $^3J(C,F) \approx 3$ Hz	C-2 (C-OH)	Carbon bearing the hydroxyl group. Coupled to both F atoms.
~152.0	Doublet	$^1J(C,F) \approx 250$ Hz	C-4 or C-5	Carbon directly bonded to fluorine exhibits a very large one- bond coupling constant.
~148.0	Doublet	$^1J(C,F) \approx 245$ Hz	C-5 or C-4	The second carbon directly bonded to fluorine, also showing a large $^1J(C,F)$ coupling.
~118.0	Singlet or very small dd	-	C-1	Quaternary carbon attached to the aldehyde and hydroxylated carbon.
~117.0	Doublet	$^2J(C,F) \approx 20$ Hz	C-6	Carbon adjacent to C-5 (bearing F), showing a characteristic

~105.0	Doublet	$^2J(C,F) \approx 22$ Hz	C-3	two-bond coupling.
				Carbon adjacent to C-4 (bearing F), showing a characteristic two-bond coupling.

Self-Validating System: The observation of two distinct carbons with very large $^1J(C,F)$ couplings (~245-250 Hz) is definitive proof of two fluorine atoms attached directly to the aromatic ring. The magnitudes of the two-bond (2J) and other long-range couplings further validate the specific 4,5-difluoro substitution pattern.

Section 2: Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups by measuring their vibrational frequencies.^[5] The spectrum of **4,5-Difluoro-2-hydroxybenzaldehyde** is expected to show several characteristic absorption bands.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3200-3550	Strong, Broad	O-H Stretch	Phenolic -OH
~3050-3100	Medium	C-H Stretch	Aromatic C-H
~2850 & ~2750	Weak to Medium	C-H Stretch (Fermi Doublet)	Aldehyde C-H
1650-1680	Strong, Sharp	C=O Stretch	Aldehyde Carbonyl
1500-1600	Medium to Strong	C=C Stretch	Aromatic Ring
1100-1300	Strong	C-F Stretch	Aryl-Fluoride

Expertise Insight: The presence of a strong, broad O-H stretch is indicative of intermolecular hydrogen bonding.^[6] The aldehyde is confirmed not only by the strong C=O stretch but also by the pair of weaker bands (a Fermi doublet) at ~2850 and ~2750 cm⁻¹, which is a hallmark of the C-H bond of an aldehyde group.^[7]

Section 3: Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

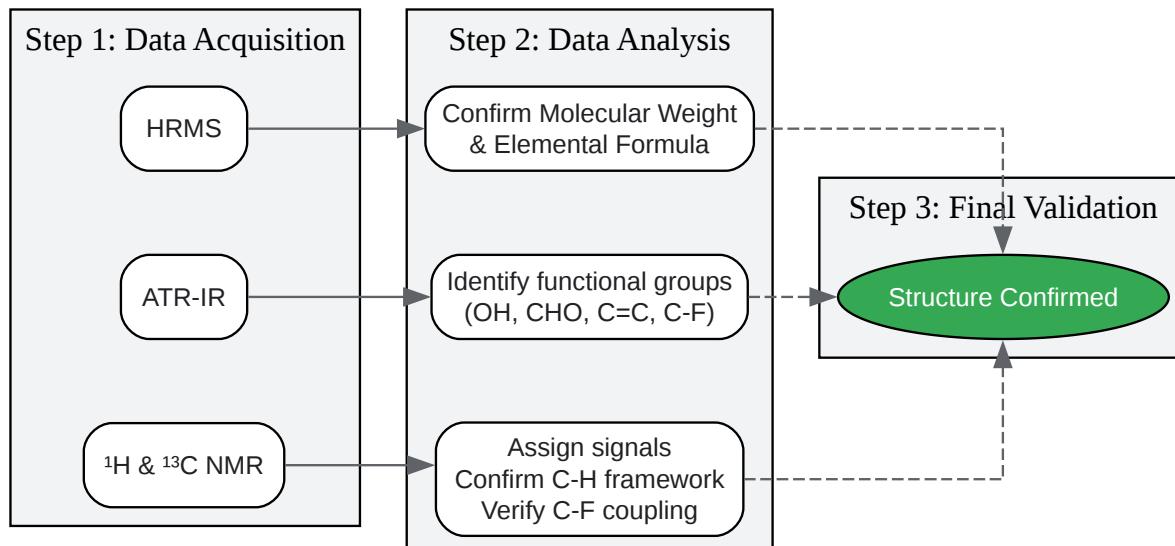
- Molecular Ion (M⁺•): The molecular formula C₇H₄F₂O₂ gives a monoisotopic mass of approximately 158.02 Da.^{[1][8]} High-resolution mass spectrometry (HRMS) would confirm this exact mass, validating the elemental composition.
- Key Fragmentation Pathways: Electron Ionization (EI) mass spectrometry of benzaldehydes typically shows characteristic fragmentation patterns.^{[9][10]}
 - [M-1]⁺ (m/z 157): Loss of the aldehydic hydrogen radical (•H), a common fragmentation for aldehydes.^[11]
 - [M-29]⁺ (m/z 129): Loss of the formyl radical (•CHO), resulting in a difluorophenyl cation.^[12]
 - [M-28]⁺ (m/z 130): Loss of carbon monoxide (CO), a rearrangement common in aromatic aldehydes.

Section 4: Standard Operating Protocols

The following protocols are standardized methodologies. Specific instrument parameters should always be optimized by a trained operator.

Protocol 4.1: NMR Sample Preparation and Acquisition

- Preparation: Accurately weigh 5-10 mg of **4,5-Difluoro-2-hydroxybenzaldehyde** and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.


- Shimming: Insert the sample into the NMR spectrometer. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
- ^1H Acquisition: Acquire a standard one-pulse ^1H spectrum. A 30-degree pulse angle with a 1-second relaxation delay and 16 scans is a typical starting point.
- ^{13}C Acquisition: Acquire a standard proton-decoupled ^{13}C spectrum (e.g., using a zgpg30 pulse program). A 30-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) are required to achieve an adequate signal-to-noise ratio.
- Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ^1H spectrum to the residual solvent peak (DMSO at 2.50 ppm) and the ^{13}C spectrum to the solvent peak (DMSO at 39.52 ppm).

Protocol 4.2: ATR-IR Spectroscopy

- Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
- Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.
- Apply Pressure: Lower the pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal.
- Sample Scan: Acquire the sample spectrum, typically co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} .
- Cleaning: After analysis, thoroughly clean the crystal and anvil with a suitable solvent (e.g., isopropanol).

Section 5: Visualization of Workflows and Structures

Diagrams provide a clear visual summary of complex information, aiding in comprehension and retention.

[Click to download full resolution via product page](#)

Caption: Workflow for the comprehensive spectroscopic validation of **4,5-Difluoro-2-hydroxybenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4,5-Difluoro-2-hydroxybenzaldehyde | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Interpreting IR Spectra [chemistrysteps.com]
- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's

advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PubChemLite - 4,5-difluoro-2-hydroxybenzaldehyde (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 9. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Introduction: The Molecular Profile of 4,5-Difluoro-2-hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188027#4-5-difluoro-2-hydroxybenzaldehyde-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com